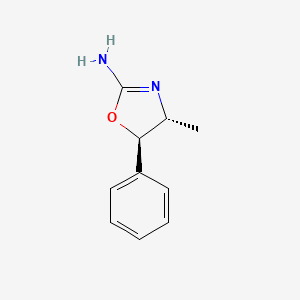
3-Hydroxymandelic acid, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxymandelic acid, (-)-: is a hydroxy acid derivative of mandelic acid. It is a white, crystalline solid that belongs to the group of aromatic α-hydroxy carboxylic acids. This compound is known for its chirality, existing in enantiomeric forms. It is a metabolite of phenylephrine, an α-receptor agonist, and is found in human urine as a normal constituent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxymandelic acid can be synthesized through various methods. One common approach involves the hydroxylation of mandelic acid. This process typically uses reagents such as hydrogen peroxide and a catalyst like iron(III) chloride under controlled conditions .
Industrial Production Methods: In industrial settings, 3-Hydroxymandelic acid is often produced through the chiral separation of mandelic acid derivatives. Techniques such as ligand-exchange capillary electrochromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxymandelic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted mandelic acid derivatives
Wissenschaftliche Forschungsanwendungen
3-Hydroxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a metabolite marker in studies involving phenylephrine metabolism.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of urinary infections and acne.
Industry: It is used in the production of semi-synthetic penicillins and cephalosporins.
Wirkmechanismus
The mechanism of action of 3-Hydroxymandelic acid involves its role as a metabolite of phenylephrine. Phenylephrine is an α-receptor agonist, and its metabolism leads to the formation of 3-Hydroxymandelic acid. This compound can interact with various molecular targets and pathways, including those involved in oxidative stress and antioxidant defense .
Vergleich Mit ähnlichen Verbindungen
- Mandelic acid
- 3,4-Dihydroxymandelic acid
- 4-Hydroxy-3-methoxymandelic acid
Comparison: 3-Hydroxymandelic acid is unique due to its specific hydroxylation pattern on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to other mandelic acid derivatives. For instance, 3,4-Dihydroxymandelic acid has two hydroxyl groups, which significantly alters its reactivity and applications .
Eigenschaften
CAS-Nummer |
17513-99-4 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
OLSDAJRAVOVKLG-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




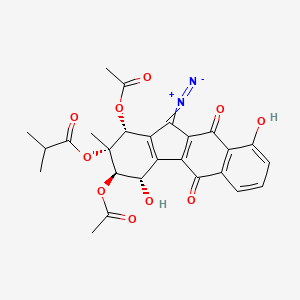

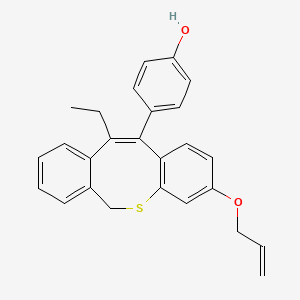
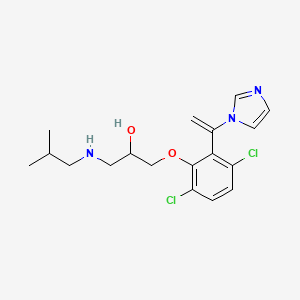
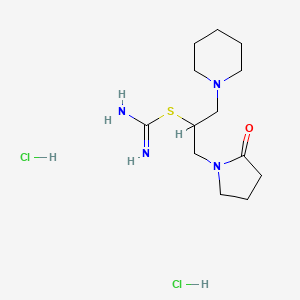
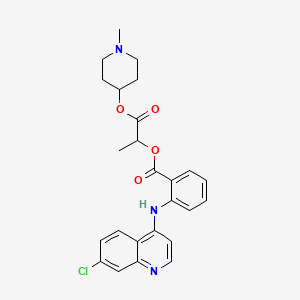
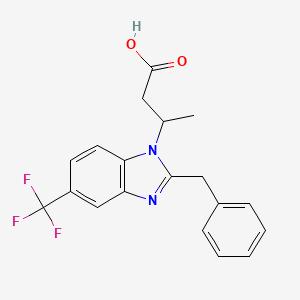

![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)


